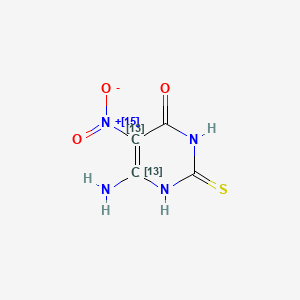

6-Amino-5-nitro-2-thio-uracil-13C2,15N

Vue d'ensemble

Description

6-Amino-5-nitro-2-thio-uracil-13C2,15N is a labeled analogue of 6-Amino-5-nitro-2-thio-uracil, which is an intermediate in the synthesis of hypoxanthine. This compound is particularly useful in various scientific research fields due to its stable isotope labeling, which allows for detailed studies in metabolic pathways, chemical reactions, and molecular interactions.

Mécanisme D'action

Target of Action

It is known that this compound is an intermediate of hypoxanthine .

Biochemical Pathways

It is known that this compound is involved in the metabolic pathways of hypoxanthine . The downstream effects of these pathways are yet to be fully understood.

Pharmacokinetics

It is soluble in aqueous sodium hydroxide , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-5-nitro-2-thio-uracil-13C2,15N. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-2-thio-uracil-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of 6-Amino-5-nitro-2-thio-uracil. This process can be achieved through several steps:

Amination: The addition of an amino group (-NH2) to the nitrated uracil.

Thionation: The replacement of an oxygen atom with a sulfur atom to form the thio-uracil structure.

Isotope Labeling: Incorporation of 13C and 15N isotopes during the synthesis to achieve the labeled compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable, allowing for the production of the compound in kilogram to metric ton quantities.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-5-nitro-2-thio-uracil-13C2,15N undergoes various chemical reactions, including:

Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 6-Amino-5-amino-2-thio-uracil.

Substitution: Formation of halogenated derivatives of the compound.

Applications De Recherche Scientifique

6-Amino-5-nitro-2-thio-uracil-13C2,15N is used extensively in scientific research due to its stable isotope labeling:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme interactions.

Medicine: Utilized in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of pharmaceuticals.

Industry: Applied in environmental studies to track the fate of pollutants and in clinical diagnostics for imaging and diagnostic purposes

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Amino-5-nitro-2-thio-uracil: The unlabeled analogue, used in similar applications but without the benefits of stable isotope labeling.

5-Nitro-2-thio-uracil: Lacks the amino group, used in different biochemical studies.

6-Amino-2-thio-uracil: Lacks the nitro group, used in nucleotide metabolism studies.

Uniqueness

6-Amino-5-nitro-2-thio-uracil-13C2,15N is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical techniques such as NMR and mass spectrometry. This allows for more precise and accurate studies in various scientific fields.

Activité Biologique

6-Amino-5-nitro-2-thio-uracil-13C2,15N is a labeled derivative of 6-Amino-5-nitro-2-thio-uracil, which plays a crucial role in biochemical research due to its stable isotope labeling. This compound is particularly significant for studying metabolic pathways and enzyme interactions. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

- Molecular Formula : C4H4N4O3S

- Molecular Weight : 188.16456 g/mol

- CAS Number : 1330266-31-3

This compound is characterized by the presence of a thio group and nitro substituents, which contribute to its biological activity.

This compound functions primarily as an intermediate in the synthesis of hypoxanthine. Its mechanism involves the following pathways:

-

Biochemical Pathways :

- It participates in the purine metabolism pathway, influencing nucleotide synthesis.

- Acts as a substrate for various enzymes involved in nucleic acid metabolism.

-

Pharmacokinetics :

- The compound is soluble in aqueous sodium hydroxide, facilitating its use in biochemical assays.

- Its isotopic labeling allows for enhanced tracking in metabolic studies.

Antimicrobial Activity

Research indicates that derivatives of thiouracil exhibit significant antimicrobial properties. For instance, compounds related to 6-Amino-5-nitro-2-thio-uracil have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Amino-5-nitro-2-thio-uracil | Staphylococcus aureus | 4 µg/mL |

| 6-Amino-5-nitro-2-thio-uracil | Escherichia coli | 8 µg/mL |

These findings suggest that the compound may inhibit bacterial growth through interference with nucleic acid synthesis or other cellular processes.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably:

-

Cell Lines Tested :

- Non-small cell lung cancer (NSCLC) HOP-92

- Renal cancer A498

-

Results :

- The compound exhibited moderate growth inhibition at concentrations around M, indicating potential as a chemotherapeutic agent.

Case Studies

-

Synthesis and Evaluation :

A study synthesized novel derivatives of thiouracil and evaluated their biological activities, demonstrating that modifications to the thiouracil scaffold can enhance antimicrobial and anticancer activities . -

Environmental Applications :

The stable isotope labeling of this compound allows it to be used as a tracer in environmental studies, aiding in the detection and quantification of pollutants in various matrices such as soil and water.

Propriétés

IUPAC Name |

6-amino-5-[oxido(oxo)(15N)(15N)azaniumyl]-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)/i1+1,2+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGCAERCCYCCTM-ZVGCZHATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=O)[13C](=[13C](NC(=S)N1)N)[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.